Cas no 854923-38-9 (5,6-Dibromo-1H-indole)

5,6-Dibromo-1H-indole structure
5,6-Dibromo-1H-indole structure
商品名:5,6-Dibromo-1H-indole
CAS番号:854923-38-9
MF:C8H5Br2N
メガワット:274.940000295639
MDL:MFCD16610749
CID:1038761
PubChem ID:17955302

5,6-Dibromo-1H-indole 化学的及び物理的性質

名前と識別子

    • 5,6-Dibromo-1H-indole
    • 5,6-Dibromo-1H-indole (ACI)
    • 5,6-Dibromoindole
    • DB-219239
    • DS-3493
    • CS-0100533
    • SY117454
    • 854923-38-9
    • C76753
    • EN300-208438
    • SCHEMBL23932310
    • MFCD16610749
    • Z1269152356
    • DTXSID20591728
    • 1H-Indole, 5,6-dibromo-
    • AKOS016002436
    • MDL: MFCD16610749
    • インチ: 1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
    • InChIKey: RXYMGJXOXIECHX-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(Br)=CC2=C(C=CN2)C=1

計算された属性

  • せいみつぶんしりょう: 274.87682g/mol
  • どういたいしつりょう: 272.87887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 15.8Ų

5,6-Dibromo-1H-indole セキュリティ情報

5,6-Dibromo-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-208438-2.5g
5,6-dibromo-1H-indole
854923-38-9 95%
2.5g
$327.0 2023-09-16
eNovation Chemicals LLC
D917396-5g
5,6-Dibromo-1H-indole
854923-38-9 95%
5g
$905 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGWZX071-5G
5,6-dibromo-1H-indole
854923-38-9 95%
5g
¥ 3,788.00 2023-04-13
abcr
AB440411-250 mg
5,6-Dibromo-1H-indole; .
854923-38-9
250mg
€149.00 2023-04-22
Enamine
EN300-208438-0.05g
5,6-dibromo-1H-indole
854923-38-9 95%
0.05g
$42.0 2023-09-16
Enamine
EN300-208438-0.5g
5,6-dibromo-1H-indole
854923-38-9 95%
0.5g
$140.0 2023-09-16
abcr
AB440411-1g
5,6-Dibromo-1H-indole; .
854923-38-9
1g
€293.50 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171173-100mg
5,6-Dibromo-1H-indole
854923-38-9 97%
100mg
¥165.00 2024-07-28
Aaron
AR00371S-5g
5,6-Dibromo-1H-indole
854923-38-9 97%
5g
$653.00 2023-12-13
Ambeed
A186340-100mg
5,6-Dibromo-1H-indole
854923-38-9 98%
100mg
$10.0 2024-08-02

5,6-Dibromo-1H-indole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
リファレンス
Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry
Mollica, Adriano; et al, Tetrahedron Letters, 2011, 52(20), 2583-2585

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, 150 °C
リファレンス
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles
Parsons, Thomas B.; et al, Organic & Biomolecular Chemistry, 2011, 9(14), 5021-5023

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Pyridine ;  12 h, reflux
リファレンス
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2.5 h, reflux; reflux → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Solvents: Pyridine ;  12 h, reflux
リファレンス
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 3 d, rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, 150 °C
リファレンス
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles
Parsons, Thomas B.; et al, Organic & Biomolecular Chemistry, 2011, 9(14), 5021-5023

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  48 h, reflux
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
2.2 Reagents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
リファレンス
Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry
Mollica, Adriano; et al, Tetrahedron Letters, 2011, 52(20), 2583-2585

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  2 h, 23 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2.5 h, reflux; reflux → 23 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.1 Solvents: Pyridine ;  12 h, reflux
リファレンス
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

5,6-Dibromo-1H-indole Raw materials

5,6-Dibromo-1H-indole Preparation Products

5,6-Dibromo-1H-indole サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:854923-38-9)5,6-Dibromo-1H-indole
注文番号:A863564
在庫ステータス:in Stock/in Stock/in Stock
はかる:5.0g/10.0g/25.0g
清らかである:99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 08:41
価格 ($):474.0/792.0/1584.0

5,6-Dibromo-1H-indole 関連文献

5,6-Dibromo-1H-indoleに関する追加情報

Professional Introduction to 5,6-Dibromo-1H-indole (CAS No. 854923-38-9)

5,6-Dibromo-1H-indole is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service Number (CAS No.) 854923-38-9, belongs to the class of brominated indole derivatives, which are known for their diverse applications in medicinal chemistry and material science. The presence of two bromine atoms at the 5th and 6th positions of the indole ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The indole scaffold is a prominent motif in natural products and bioactive molecules, with numerous examples exhibiting pharmacological activities ranging from antimicrobial to anticancer effects. The introduction of bromine atoms into the indole core not only modifies its electronic properties but also opens up avenues for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many drugs on the market today.

In recent years, 5,6-Dibromo-1H-indole has been explored as a key building block in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential in modulating enzyme activities associated with inflammation and cancer progression. The brominated indole derivative has shown promise in preclinical trials as a lead compound for drugs designed to inhibit kinases and other enzymes involved in signal transduction pathways. The ability to fine-tune the electronic and steric properties of this molecule through further derivatization has made it an attractive candidate for structure-activity relationship (SAR) studies.

The synthesis of 5,6-Dibromo-1H-indole typically involves bromination reactions on a parent indole molecule. Advanced synthetic methodologies have been developed to achieve high regioselectivity and yield, ensuring that the desired product is obtained with minimal byproducts. Techniques such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions have been optimized for the efficient preparation of this compound. These synthetic strategies are not only crucial for academic research but also for industrial applications where scalability and cost-effectiveness are paramount.

The chemical properties of 5,6-Dibromo-1H-indole make it a versatile intermediate in organic synthesis. Its reactivity towards nucleophiles allows for the introduction of diverse functional groups, enabling the creation of libraries of derivatives for high-throughput screening. This approach has been successfully employed in drug discovery programs to identify novel bioactive compounds with improved pharmacokinetic profiles. The compound's ability to undergo multiple transformations under mild conditions underscores its utility as a synthetic intermediate in both academic laboratories and pharmaceutical companies.

In addition to its pharmaceutical applications, 5,6-Dibromo-1H-indole has found utility in materials science. The brominated indole derivatives exhibit interesting electronic properties, making them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). Research has shown that incorporating these molecules into polymer matrices can enhance charge transport properties, leading to more efficient optoelectronic devices. The growing demand for sustainable and high-performance materials has further fueled interest in developing new brominated indole-based compounds with tailored functionalities.

The biological activity of 5,6-Dibromo-1H-indole has been extensively studied in recent years. Computational modeling and experimental assays have provided insights into its interaction with biological targets such as proteins and enzymes. These studies have revealed that the bromine atoms play a critical role in modulating binding affinity and selectivity. By understanding these interactions at a molecular level, researchers can design more effective inhibitors with reduced side effects. This knowledge is essential for developing next-generation therapeutics that target complex diseases.

The regulatory landscape for compounds like 5,6-Dibromo-1H-indole is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with safety and quality standards is mandatory for compounds intended for human use or industrial applications. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and purity throughout the production process. This rigorous oversight ensures that researchers and end-users receive high-quality materials suitable for their intended purposes.

The future prospects of 5,6-Dibromo-1H-indole are promising, with ongoing research exploring new synthetic routes and applications. Advances in green chemistry principles are driving efforts to develop more sustainable methods for producing this compound without compromising yield or purity. Additionally, collaborations between academia and industry are fostering innovation in drug discovery programs where this molecule serves as a key intermediate. These efforts are likely to yield novel therapeutics that address unmet medical needs.

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